Aceclofenac Acyl-β-D-glucuronide

Metabolism Species differences Esterase stability

Procure Aceclofenac Acyl-β-D-glucuronide (MW 530.31, >90% HPLC) as an authentic reference standard for LC-MS/MS assays. Its unique glycolic acid ester moiety provides distinct retention and MRM transitions compared to Diclofenac Acyl-β-D-glucuronide, ensuring assay specificity for human metabolic pathways. Deploy this compound to generate stability, reactivity, and covalent binding data for regulatory MIST submissions, and use it to resolve aceclofenac-specific impurities in forced degradation studies.

Molecular Formula C₂₂H₂₁Cl₂NO₁₀
Molecular Weight 530.31
Cat. No. B1158725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAceclofenac Acyl-β-D-glucuronide
Synonyms2-[(2,6-Dichlorophenyl)-amino]benzeneacetic Acid Carboxymethyl Ester Acyl-β-D-Glucuronide; 
Molecular FormulaC₂₂H₂₁Cl₂NO₁₀
Molecular Weight530.31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aceclofenac Acyl-β-D-glucuronide: Analytical Standard Procurement for Metabolism and Impurity Studies


Aceclofenac Acyl-β-D-glucuronide (C₂₂H₂₁Cl₂NO₁₀, MW: 530.31 g/mol) is the phase II glucuronide conjugate metabolite of the NSAID aceclofenac, formed via UGT-mediated conjugation with glucuronic acid [1]. As an acyl glucuronide, this compound exhibits chemical reactivity characteristic of its class, including susceptibility to hydrolysis and pH-dependent intramolecular acyl migration [2]. Commercially available as a certified reference standard (typically >90% purity by HPLC), it is procured for use as an analytical standard in LC-MS/MS method development, pharmacokinetic studies, metabolite identification, and impurity profiling of aceclofenac formulations . Notably, no assigned CAS number exists for this specific metabolite, though it is catalogued under supplier-specific identifiers (e.g., TRC-A130405, PA 01 10510, GU101003).

Why Aceclofenac Acyl-β-D-glucuronide Cannot Be Substituted with Diclofenac Acyl Glucuronide in Bioanalytical Workflows


Direct substitution of Aceclofenac Acyl-β-D-glucuronide with Diclofenac Acyl-β-D-glucuronide—or any other NSAID acyl glucuronide—is analytically invalid due to fundamental differences in molecular structure, chromatographic behavior, and metabolic origin. Aceclofenac Acyl-β-D-glucuronide (MW 530.31, C₂₂H₂₁Cl₂NO₁₀) retains the glycolic acid ester moiety unique to aceclofenac, whereas Diclofenac Acyl-β-D-glucuronide (MW 472.29, C₂₀H₁₉Cl₂NO₈) lacks this structural feature . These structural differences translate to distinct retention times, distinct MS/MS fragmentation patterns, and non-interchangeable MRM transitions in LC-MS/MS assays [1]. Furthermore, species-dependent metabolism dictates that aceclofenac primarily undergoes 4′-hydroxylation in humans, whereas rats rapidly hydrolyze aceclofenac to diclofenac before glucuronidation [2]. Consequently, using an incorrect glucuronide standard would compromise assay accuracy, preclude proper metabolite identification, and invalidate pharmacokinetic parameter calculations—particularly Cmax and AUC determinations for the aceclofenac-specific metabolic pathway.

Aceclofenac Acyl-β-D-glucuronide: Quantitative Differentiation Evidence for Scientific Selection


Species-Specific Metabolic Stability: Human Hepatocytes vs. Rat Hepatic Microsomes

Aceclofenac Acyl-β-D-glucuronide is the terminal conjugate of the 4′-hydroxyaceclofenac pathway that predominates in humans but is a minor route in rats. This species divergence originates from differential esterase stability of the parent drug. In rat hepatic microsomes, aceclofenac undergoes rapid hydrolysis (Vmax = 2113 ± 177 pmol/min/mg protein) to yield diclofenac, which is then glucuronidated to Diclofenac Acyl-β-D-glucuronide. In stark contrast, the aceclofenac ester bond exhibits markedly greater stability toward human hepatic microsomal esterases (Vmax = 27 ± 10 pmol/min/mg protein), a difference of approximately 78-fold lower hydrolytic capacity [1]. This enzymatic divergence makes 4′-hydroxyaceclofenac—and consequently its glucuronide conjugate—the predominant metabolic fate in humans, whereas Diclofenac Acyl-β-D-glucuronide dominates in rats.

Metabolism Species differences Esterase stability Preclinical model selection

COX-2 Inhibitory Selectivity: Aceclofenac vs. 4′-Hydroxyaceclofenac vs. Diclofenac

The pharmacological activity of Aceclofenac Acyl-β-D-glucuronide must be interpreted in the context of its precursor, 4′-hydroxyaceclofenac, which is the major circulating metabolite in humans. In long-term COX inhibition assays, aceclofenac exhibits an IC50 of 1.65 ± 0.46 μM for COX-2 and 3.59 ± 0.54 μM for COX-1, yielding a COX-2 selectivity ratio of approximately 2.2-fold [1]. In comparison, 4′-hydroxyaceclofenac demonstrates substantially weaker inhibition of COX-2 (IC50 = 25.35 ± 7.98 μM) and COX-1 (IC50 = 12.73 ± 3.53 μM), representing a 15.4-fold loss of COX-2 inhibitory potency relative to the parent drug [1]. Diclofenac, in the same assay system, exhibits markedly more potent but less selective inhibition: COX-2 IC50 = 0.024 ± 0.007 μM, COX-1 IC50 = 0.16 ± 0.03 μM, with a COX-1/COX-2 ratio of approximately 6.7 [1].

COX inhibition Pharmacology IC50 Selectivity ratio

Acyl Glucuronide Reactivity Risk Stratification: Class-Level Half-Life Thresholds

Acyl glucuronides (AGs) are recognized as potentially reactive metabolites capable of covalent protein binding and idiosyncratic toxicity. Studies evaluating AG degradation half-life in phosphate buffer have established a clear risk stratification threshold: AGs from safe, marketed drugs (telmisartan, gemfibrozil, flufenamic acid) exhibit half-lives ≥10.6 hours, whereas AGs from withdrawn or black-box-warning drugs (zomepirac, diclofenac, furosemide, ibuprofen, S-naproxen, probenecid, tolmetin) exhibit half-lives ≤4.0 hours [1]. The relationship between AG half-life and covalent binding is inverse: more stable AGs (longer half-life) display lower protein adduct formation [2].

Drug safety Acyl glucuronide reactivity Idiosyncratic toxicity Half-life

Molecular Weight and Structural Distinction vs. Diclofenac Acyl-β-D-glucuronide

Aceclofenac Acyl-β-D-glucuronide (MW 530.31 g/mol, C₂₂H₂₁Cl₂NO₁₀) differs structurally from Diclofenac Acyl-β-D-glucuronide (MW 472.29 g/mol, C₂₀H₁₉Cl₂NO₈) by the presence of a glycolic acid ester moiety at the phenylacetic acid position, contributing an additional 58.02 Da to the molecular mass [1]. This mass difference corresponds to one C₂H₂O₂ unit and is readily resolved by modern high-resolution mass spectrometry (HRMS) and distinguishes the two glucuronides in MRM transitions during LC-MS/MS analysis [2].

Analytical chemistry Mass spectrometry Metabolite identification Chromatography

Excretion Profile: Glucuronides as Predominant Urinary Metabolites

Following oral administration, aceclofenac undergoes extensive metabolism, with 70–80% of the administered dose excreted in urine primarily as glucuronide conjugates of aceclofenac and its hydroxylated metabolites, while unchanged parent drug accounts for only approximately 1% of the dose [1]. This contrasts with the plasma profile, where unchanged aceclofenac and 4′-hydroxyaceclofenac (unconjugated) predominate [2].

Pharmacokinetics Excretion Metabolite profiling Mass balance

Aceclofenac Acyl-β-D-glucuronide: Validated Application Scenarios for Analytical Standard Procurement


LC-MS/MS Bioanalytical Method Development for Human Pharmacokinetic Studies

Procure Aceclofenac Acyl-β-D-glucuronide as the authentic reference standard for developing and validating LC-MS/MS assays that quantify the aceclofenac-specific glucuronidation pathway in human plasma and urine. The 78-fold species difference in hepatic esterase activity documented by Bort et al. [1] mandates that human-relevant assays must measure 4′-hydroxyaceclofenac and its glucuronide rather than diclofenac-derived metabolites. The compound's 58 Da mass distinction from Diclofenac Acyl-β-D-glucuronide requires compound-specific MRM optimization and separate calibration curves [2]. Use this standard to establish LLOQ, assess matrix effects, and validate assay accuracy per ICH M10 guidelines for human PK studies.

Metabolite Identification and MIST Compliance in Preclinical Development

Deploy Aceclofenac Acyl-β-D-glucuronide as a certified reference standard for definitive metabolite identification in the context of MIST (Metabolites in Safety Testing) regulatory submissions. Given that acyl glucuronide half-life in phosphate buffer discriminates safe drugs (≥10.6 h) from withdrawn/warning drugs (≤4.0 h) [1], and that 70–80% of aceclofenac dose is excreted as glucuronides [2], generation of compound-specific stability and reactivity data is warranted. Use the authentic standard to determine degradation half-life, assess pH-dependent acyl migration kinetics, and evaluate covalent protein binding potential—data increasingly required by regulatory agencies for carboxylic acid-containing drug candidates.

Pharmaceutical Impurity Profiling and Forced Degradation Studies

Utilize Aceclofenac Acyl-β-D-glucuronide as an impurity reference standard in forced degradation studies and stability-indicating method validation for aceclofenac drug substance and finished pharmaceutical products. As a phase II metabolite, the glucuronide may form under specific stress conditions or via enzymatic processes during manufacturing. The compound's distinct chromatographic retention and MS/MS fragmentation pattern—derived from its 530.31 Da molecular mass and unique glycolic acid ester moiety [1]—enables its resolution from other aceclofenac-related impurities including EP Impurity D (CAS 139272-66-5), EP Impurity E (CAS 139272-67-6), and EP Impurity H (CAS 1216495-92-9).

In Vitro Glucuronidation Assays with Recombinant UGT Enzymes

Employ Aceclofenac Acyl-β-D-glucuronide as the positive control and quantification standard for in vitro UGT (UDP-glucuronosyltransferase) reaction phenotyping studies. Given the pronounced species divergence in aceclofenac metabolic fate—where human hepatocytes primarily generate 4′-hydroxyaceclofenac followed by glucuronidation, whereas rat hepatocytes rapidly hydrolyze aceclofenac to diclofenac before glucuronidation [1]—reaction phenotyping using human recombinant UGT isoforms (particularly UGT2B7, UGT1A9, UGT1A1) requires the authentic human-relevant glucuronide standard for accurate kinetic parameter determination (Km, Vmax, Clint).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aceclofenac Acyl-β-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.